molecular formula C13H15Cl3N2O2 B180180 2-(4-Trichloroacetylpiperazin-1-yl) anisole CAS No. 219963-59-4

2-(4-Trichloroacetylpiperazin-1-yl) anisole

Cat. No. B180180
M. Wt: 337.6 g/mol
InChI Key: ATXIDBZSKHBWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Trichloroacetylpiperazin-1-yl) anisole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is also known as TAP and has a molecular formula of C12H12Cl3N3O2.

Mechanism Of Action

TAP inhibits HDAC by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in the acetylation of histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. TAP has also been shown to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage.

Biochemical And Physiological Effects

TAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic protein Bcl-2. TAP has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs).

Advantages And Limitations For Lab Experiments

TAP has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it an ideal tool for studying the role of HDAC in various biological processes. TAP is also stable and can be easily synthesized in large quantities. However, TAP has some limitations for lab experiments. It is highly toxic and can cause severe side effects in vivo. Therefore, it should be handled with extreme caution.

Future Directions

There are several future directions for the research on TAP. One direction is to develop TAP derivatives with improved efficacy and reduced toxicity. Another direction is to study the role of TAP in other biological processes such as inflammation and neurodegeneration. TAP has also been shown to have potential applications in epigenetic therapy and drug delivery. Therefore, further research is needed to explore these applications.
Conclusion
In conclusion, TAP is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. The synthesis of TAP involves the reaction between 4-trichloroacetyl piperazine and anisole in the presence of a base such as potassium carbonate. TAP is a potent inhibitor of HDAC and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. TAP has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on TAP, and further research is needed to explore its potential applications.

Scientific Research Applications

TAP has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. TAP is a potent inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells.

properties

CAS RN

219963-59-4

Product Name

2-(4-Trichloroacetylpiperazin-1-yl) anisole

Molecular Formula

C13H15Cl3N2O2

Molecular Weight

337.6 g/mol

IUPAC Name

2,2,2-trichloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H15Cl3N2O2/c1-20-11-5-3-2-4-10(11)17-6-8-18(9-7-17)12(19)13(14,15)16/h2-5H,6-9H2,1H3

InChI Key

ATXIDBZSKHBWEP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C(Cl)(Cl)Cl

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(2-methoxyphenyl) piperazine (7.0 g) in dichloromethane (30 ml) was added over 0.25 h to a stirred solution of trichloroacetyl chloride (4.06 ml) in dichloromethane (40 ml) at room temperature under argon. Diisopropylethylamine (5.95 ml) was then added and the whole was stirred for 18 h. The reaction mixture was washed with water (2×100 ml), dried (Na2SO4) and concentrated to give the title compound (D3) as an oil (11.2 g, 91%). MH+337/339.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.06 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.95 mL
Type
reactant
Reaction Step Two

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